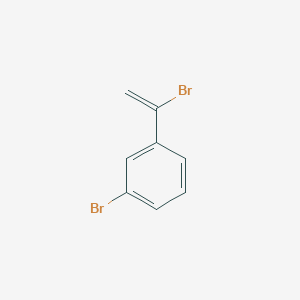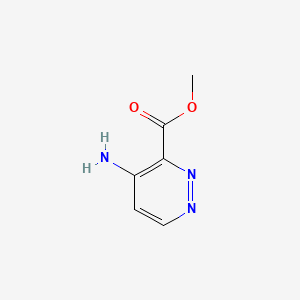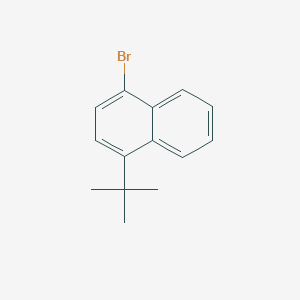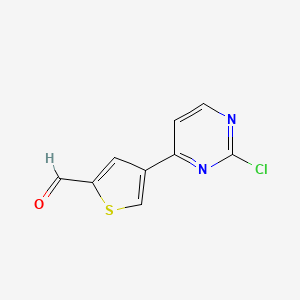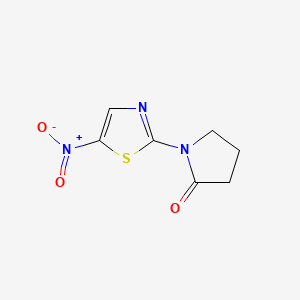
O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a benzyl group attached to a hydroxylamine moiety, with a tert-butyl group at the para position of the benzene ring.
Synthetic Routes and Reaction Conditions:
Hydroxylamine Derivatives Synthesis: The compound can be synthesized by reacting 4-(tert-butyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the synthesis may involve a continuous flow process with precise control of temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Nitroso Compounds: Resulting from the oxidation of the hydroxylamine group.
Amines: Resulting from the reduction of the hydroxylamine group.
Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and amines. Biology: It can be used as a probe in biological studies to understand the role of hydroxylamine derivatives in cellular processes. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through the hydroxylamine group, which can act as a nucleophile or a ligand in various reactions. The molecular targets and pathways involved depend on the specific application, but generally, the hydroxylamine group interacts with electrophilic centers or metal ions.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylphenol: Similar structure but lacks the hydroxylamine group.
4-tert-Butylbenzylamine: Similar structure but with an amine group instead of hydroxylamine.
Uniqueness: O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts different chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H18ClNO |
|---|---|
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
O-[(4-tert-butylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,3)10-6-4-9(5-7-10)8-13-12;/h4-7H,8,12H2,1-3H3;1H |
InChI-Schlüssel |
MWPZWDNYRKKKIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



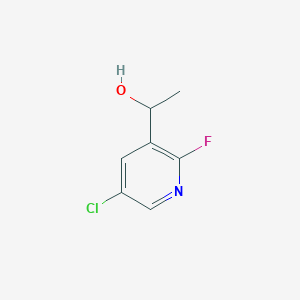
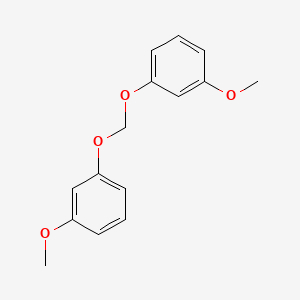

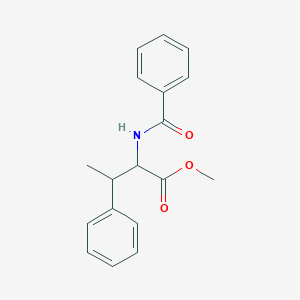

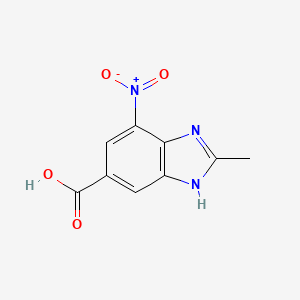

![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
